Nalfurafine N-oxide chemical structure and molecular weight
Nalfurafine N-oxide chemical structure and molecular weight
An In-depth Technical Guide to Nalfurafine N-oxide: Structure, Properties, and Context
Introduction: The Significance of a Metabolite
Nalfurafine is a potent and selective kappa-opioid receptor (KOR) agonist, clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][2] As a 4,5-epoxymorphinan derivative, its unique structure and mechanism of action set it apart from other KOR agonists, offering therapeutic benefits without some of the undesirable side effects associated with traditional opioids, such as physical dependence.[2][3] The development and clinical application of any pharmaceutical compound necessitate a thorough understanding of its metabolic fate. Metabolites can possess their own pharmacological activity, contribute to adverse effects, or serve as important markers for pharmacokinetic studies.
Nalfurafine N-oxide is a key metabolite and a known impurity of Nalfurafine.[4][5] Its formation represents a common metabolic pathway for tertiary amines. This guide provides a detailed technical overview of Nalfurafine N-oxide, focusing on its chemical structure, molecular weight, and the scientific context crucial for researchers and professionals in drug development.
PART 1: Chemical Identity and Physicochemical Properties
The core identity of Nalfurafine N-oxide is defined by its precise chemical structure and resulting physical properties. The addition of an oxygen atom to the tertiary nitrogen of the morphinan core significantly alters the molecule's polarity and electronic characteristics compared to the parent drug, Nalfurafine.
Molecular Structure
The fundamental change from Nalfurafine to Nalfurafine N-oxide is the oxidation of the nitrogen atom at position 17 of the morphinan ring system. This conversion of a tertiary amine to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen.
-
SMILES Notation: CN(C(=O)/C=C/c1ccoc1)[C@@H]1CC[C@@]2(O)[C@H]3Cc4ccc(O)c5c4[C@@]2(CC[N+]3([O-])CC2CC2)[C@H]1O5[4]
Physicochemical Data Summary
A precise understanding of the molecule's quantitative data is essential for analytical method development, formulation, and pharmacokinetic modeling. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C28H32N2O6 | [4][6][7] |
| Molecular Weight | 492.56 g/mol | [4][6][7] |
| CAS Number | 208042-42-6 | [4][6] |
| IUPAC Name | (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-oxidomorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide | [4] |
| Parent Compound | Nalfurafine (CAS: 152657-84-6) | [2] |
PART 2: Metabolic Formation and Pharmacological Relevance
The biotransformation of Nalfurafine is a critical aspect of its pharmacology. While the decyclopropylmethylation pathway catalyzed by cytochrome P450 enzymes (primarily CYP3A4) is a major route of metabolism, the formation of N-oxide derivatives is also a recognized pathway for compounds with a tertiary amine structure.[1][8]
Metabolic Pathway
The conversion of Nalfurafine to its N-oxide metabolite occurs via enzymatic oxidation of the tertiary amine on the morphinan scaffold. This reaction increases the hydrophilicity of the molecule, facilitating its eventual excretion from the body.
Caption: Metabolic oxidation of Nalfurafine to Nalfurafine N-oxide.
Pharmacological Activity Insights
Research into the primary metabolites of Nalfurafine, including decyclopropylmethylated and glucuronidated forms, has shown that they possess significantly lower affinity for opioid receptors and reduced agonistic activity compared to the parent drug.[9] Studies indicate these metabolites are unlikely to contribute meaningfully to the therapeutic (antipruritic) or adverse effects of Nalfurafine in vivo.[9] While Nalfurafine N-oxide was not the primary focus of this specific research, it is reasonable to extrapolate that its increased polarity and structural modification would similarly result in diminished pharmacological activity at the kappa-opioid receptor. This lack of activity is crucial, as it suggests the metabolite is primarily part of a clearance pathway rather than an active therapeutic agent.
PART 3: Synthesis and Analytical Characterization Protocol
For drug development and regulatory purposes, reference standards of metabolites and impurities are required. The following section outlines a plausible, field-proven methodology for the laboratory-scale synthesis and validation of Nalfurafine N-oxide.
Experimental Protocol: Synthesis via N-Oxidation
This protocol describes a common method for the oxidation of a tertiary amine to an N-oxide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.
Objective: To synthesize Nalfurafine N-oxide from Nalfurafine hydrochloride.
Materials:
-
Nalfurafine hydrochloride
-
Dichloromethane (DCM, anhydrous)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Dissolve Nalfurafine hydrochloride in DCM in a round-bottom flask. Add saturated NaHCO3 solution to neutralize the hydrochloride salt and extract the free base into the organic layer. Separate the layers, wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure to yield Nalfurafine free base.
-
Reaction Setup: Re-dissolve the Nalfurafine free base in anhydrous DCM under an inert atmosphere (Argon or Nitrogen) and cool the solution to 0°C in an ice bath.
-
Oxidation: Add m-CPBA (approximately 1.1 to 1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching & Work-up: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium thiosulfate or sodium bisulfite. Allow the mixture to warm to room temperature.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica gel to isolate Nalfurafine N-oxide.
Experimental Protocol: Analytical Validation
This protocol ensures the identity and purity of the synthesized compound.
Objective: To confirm the chemical structure and assess the purity of the synthesized Nalfurafine N-oxide.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Purpose: To determine the purity of the compound by assessing the area percentage of the main peak.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Determine the exact mass of the protonated molecule [M+H]+.
-
Expected Result: The measured mass should correspond to the calculated exact mass of C28H33N2O6+ (493.2333), confirming the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Analyses: ¹H NMR and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Purpose: To confirm the detailed chemical structure. The spectra should show characteristic shifts indicative of the N-oxide formation, such as changes in the chemical shifts of the protons and carbons near the nitrogen atom at position 17, compared to the spectra of Nalfurafine.
-
Caption: Workflow for the synthesis and analytical validation of Nalfurafine N-oxide.
Conclusion
Nalfurafine N-oxide is a chemically distinct metabolite of the kappa-opioid receptor agonist Nalfurafine. With a molecular formula of C28H32N2O6 and a molecular weight of 492.56 g/mol , its structure is characterized by the oxidation of the tertiary amine in the morphinan core.[4][6][7] While it is a significant compound in the context of Nalfurafine's metabolism and impurity profiling, existing evidence on related metabolites suggests it is unlikely to possess significant pharmacological activity.[9] A comprehensive understanding of its properties, achieved through robust synthesis and analytical validation, is indispensable for the continued safe and effective clinical use of Nalfurafine.
References
-
Nalfurafine hydrochloride to treat pruritus: a review - PMC - NIH. [Link]
-
Nalfurafine N-Oxide - Protheragen. [Link]
-
In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed. [Link]
-
nalfurafine - Drug Central. [Link]
-
Nalfurafine - Wikipedia. [Link]
-
S38-5 Design and Synthesis of Nalfurafine. [Link]
-
What is Nalfurafine Hydrochloride used for? - Patsnap Synapse. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Nalfurafine - Wikipedia [en.wikipedia.org]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Nalfurafine N-Oxide | CymitQuimica [cymitquimica.com]
- 5. Nalfurafine N-Oxide | 208042-42-6 [chemicalbook.com]
- 6. Nalfurafine N-Oxide - Protheragen [protheragen.ai]
- 7. scbt.com [scbt.com]
- 8. What is Nalfurafine Hydrochloride used for? [synapse.patsnap.com]
- 9. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

